4-Amino-3-chloropyridine-2-carboxylic acid
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Overview
Description
4-Amino-3-chloropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of various pharmaceuticals and pesticides , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
It’s known that similar chloroaminoheterocyclic compounds readily undergo suzuki-miyaura coupling with phenylboronic acid . This suggests that 4-Amino-3-chloropyridine-2-carboxylic acid may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , implying that the affected pathways and their downstream effects could be diverse and dependent on the specific derivative synthesized.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, which can be influenced by factors such as molecular weight, solubility, and chemical structure .
Result of Action
It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , suggesting that the effects of its action could be diverse and dependent on the specific derivative synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that similar compounds have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment , suggesting that environmental factors could play a significant role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-aminopyridine followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro-3-chloropyridine-2-carboxylic acid.
Reduction: 4-Amino-3-chloropyridine-2-methanol.
Substitution: 4-Amino-3-substituted-pyridine-2-carboxylic acids.
Scientific Research Applications
4-Amino-3-chloropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 4-Amino-2-chloropyridine
- 3-Amino-4-chloropyridine
- 2-Amino-3-chloropyridine
Comparison: 4-Amino-3-chloropyridine-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMORBPDRBXCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376437 |
Source
|
Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76165-18-9 |
Source
|
Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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